
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its intricate structure, which includes a pyridine ring, an indole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester typically involves multiple steps, including the formation of the pyridinecarboxylic acid core, the introduction of the indole moiety, and the attachment of the piperidine ring. Common synthetic routes may include:
Formation of the Pyridinecarboxylic Acid Core: This step often involves the reaction of pyridine with carboxylating agents under controlled conditions.
Introduction of the Indole Moiety: The indole ring can be introduced through various methods, such as Fischer indole synthesis or other cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring is typically attached via nucleophilic substitution reactions, where the nitrogen atom of the piperidine ring attacks an electrophilic center on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
The compound is primarily recognized for its potential therapeutic effects. Research indicates that derivatives of pyridinecarboxylic acids exhibit significant biological activities, including:
- Anti-inflammatory Effects : Pyridinecarboxylic acids are known to modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .
- Antimicrobial Activity : Some studies have shown that compounds related to pyridinecarboxylic acids possess antimicrobial properties. This includes efficacy against various bacterial strains and fungi, which can be beneficial in developing new antibiotics or antifungal agents .
- Neurological Benefits : There is emerging evidence suggesting that certain derivatives may provide neuroprotective effects, potentially aiding in conditions like stroke or neurodegenerative diseases. This is attributed to their ability to enhance cerebral blood flow and reduce oxidative stress .
Synthesis and Production
The synthesis of 3-pyridinecarboxylic acid derivatives can be achieved through several methods:
- Liquid Phase Reactions : Traditional methods involve the oxidation of pyridine derivatives using oxidizing agents like nitric acid or hydrogen peroxide under controlled conditions to yield high-purity products .
- Electrochemical Synthesis : Recent advancements have introduced electrochemical methods that allow for more environmentally friendly production processes with improved yields and reduced by-products. This method utilizes specific catalysts under controlled current conditions .
- Biological Oxidation : Utilizing microbial processes for the oxidation of precursors into pyridinecarboxylic acids has been explored as a sustainable alternative, although industrial application remains limited due to yield challenges .
Regulatory Considerations
The compound is subject to various regulatory frameworks due to its applications in pharmaceuticals and agrochemicals:
- Environmental Protection Agency (EPA) : The EPA tracks the usage and safety of chemicals like 3-pyridinecarboxylic acid derivatives under various regulations aimed at protecting human health and the environment .
- Pharmaceutical Regulations : As a potential drug candidate, it must comply with stringent guidelines set forth by regulatory bodies such as the FDA. This includes rigorous testing for efficacy and safety prior to approval for clinical use.
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal ion chelation.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Biological Activity
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester (CAS: 179557-42-7) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group, an indole moiety, and a piperidine ring. Its structural complexity contributes to its diverse biological activity.
1. Antidiabetic Activity
Research indicates that this compound acts as a glucokinase activator , which is crucial for glucose metabolism. The EC50 value for glucokinase activation is reported to be less than 50 µM in the presence of 5 mM glucose, suggesting significant potential for managing type II diabetes and related metabolic disorders .
2. Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits moderate to strong cytotoxicity against liver cancer (HEPG2) cells . The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
The biological activities of this compound can be attributed to several mechanisms:
- Glucokinase Activation : By enhancing glucokinase activity, the compound aids in lowering blood glucose levels, making it a candidate for diabetes treatment.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at various phases, leading to decreased proliferation.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, indicating potential in cancer therapies.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound:
Study | Objective | Findings |
---|---|---|
Study A | Evaluate glucokinase activation | EC50 < 50 µM; potential antidiabetic agent |
Study B | Assess cytotoxicity in HEPG2 cells | Moderate cytotoxicity observed; apoptosis induction noted |
Study C | Investigate antimicrobial effects | Preliminary results suggest antimicrobial activity; further validation required |
Properties
CAS No. |
179557-42-7 |
---|---|
Molecular Formula |
C23H27N5O5S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
methyl 2-[[1-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperidin-4-yl]-methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H27N5O5S/c1-27(21-18(23(30)33-2)5-4-10-24-21)17-8-11-28(12-9-17)22(29)20-14-15-13-16(26-34(3,31)32)6-7-19(15)25-20/h4-7,10,13-14,17,25-26H,8-9,11-12H2,1-3H3 |
InChI Key |
VUIHMLIDUYCGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)C(=O)OC |
Origin of Product |
United States |
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